ethyl (3-cyano-1H-indol-1-yl)acetate
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Overview
Description
ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE typically involves the reaction of indole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
What sets ETHYL 2-(3-CYANO-1H-INDOL-1-YL)ACETATE apart is its unique cyano group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-(3-cyanoindol-1-yl)acetate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8H,2,9H2,1H3 |
InChI Key |
CFWYDUZBCAXYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C#N |
solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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